Diethyl 2-bromo-3-(4-methylphenyl)butanedioate
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Overview
Description
Diethyl 2-bromo-3-(4-methylphenyl)butanedioate is an organic compound with the molecular formula C15H19BrO4. It contains a total of 39 atoms, including 19 hydrogen atoms, 15 carbon atoms, 4 oxygen atoms, and 1 bromine atom . This compound is characterized by its aromatic ring and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of diethyl 2-bromo-3-(4-methylphenyl)butanedioate typically involves the bromination of a precursor compound followed by esterification. One common synthetic route includes the bromination of 3-(4-methylphenyl)butanedioic acid, followed by esterification with ethanol under acidic conditions. The reaction conditions often involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron(III) bromide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 2-bromo-3-(4-methylphenyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the aromatic ring or the ester groups, leading to the formation of carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include substituted esters, alcohols, and carboxylic acids.
Scientific Research Applications
Diethyl 2-bromo-3-(4-methylphenyl)butanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which diethyl 2-bromo-3-(4-methylphenyl)butanedioate exerts its effects depends on its interaction with molecular targets. The bromine atom and ester groups allow it to participate in various chemical reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The molecular pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Diethyl 2-bromo-3-(4-methylphenyl)butanedioate can be compared with similar compounds such as:
Diethyl 2-chloro-3-(4-methylphenyl)butanedioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Diethyl 2-bromo-3-(4-ethylphenyl)butanedioate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Diethyl 2-bromo-3-(4-methoxyphenyl)butanedioate: Similar structure but with a methoxy group, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C15H19BrO4 |
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Molecular Weight |
343.21 g/mol |
IUPAC Name |
diethyl 2-bromo-3-(4-methylphenyl)butanedioate |
InChI |
InChI=1S/C15H19BrO4/c1-4-19-14(17)12(13(16)15(18)20-5-2)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3 |
InChI Key |
MNVZOGWIMOUWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(C(=O)OCC)Br |
Origin of Product |
United States |
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